molecular formula C24H28N8O4S B2577147 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 868143-42-4

7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2577147
CAS No.: 868143-42-4
M. Wt: 524.6
InChI Key: GUOSZJMMFXFIGR-UHFFFAOYSA-N
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Description

The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, including a pyrimidine ring, a furan ring, and a piperazine ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the pyrimidine and furan derivatives, followed by their coupling with the piperazine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the furan and purine rings can be reduced to alcohols.

    Substitution: The hydrogen atoms in the pyrimidine and furan rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and molecules containing pyrimidine and furan rings. Examples include:

  • 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

The uniqueness of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of multiple functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical transformations

Properties

IUPAC Name

7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O4S/c1-15-14-16(2)26-22(25-15)37-13-5-7-32-18-19(29(3)24(35)28-20(18)33)27-23(32)31-10-8-30(9-11-31)21(34)17-6-4-12-36-17/h4,6,12,14H,5,7-11,13H2,1-3H3,(H,28,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSZJMMFXFIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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